molecular formula C26H26N2O7 B11204804 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone

Cat. No.: B11204804
M. Wt: 478.5 g/mol
InChI Key: RJIYHQHIMNNBIS-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes methoxy groups, a phenoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a nitrobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.

    Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions in cells.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone
  • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-aminophenyl)methanone
  • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methanone

Uniqueness

The uniqueness of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups, along with the isoquinoline core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C26H26N2O7/c1-32-22-6-4-5-7-23(22)35-16-21-20-15-25(34-3)24(33-2)14-18(20)12-13-27(21)26(29)17-8-10-19(11-9-17)28(30)31/h4-11,14-15,21H,12-13,16H2,1-3H3

InChI Key

RJIYHQHIMNNBIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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